molecular formula C8H16F2N2O2 B1379445 tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate CAS No. 1044675-84-4

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate

Cat. No.: B1379445
CAS No.: 1044675-84-4
M. Wt: 210.22 g/mol
InChI Key: NKSNFHIQHSKDKB-UHFFFAOYSA-N
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Description

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate: is a chemical compound with the molecular formula C8H16F2N2O2 and a molecular weight of 210.22 g/mol . It is known for its unique structure, which includes a tert-butyl group, an amino group, and two fluorine atoms attached to a propyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate are currently unknown

Pharmacokinetics

Its predicted properties include a boiling point of 293.6±40.0 °C and a density of 1.120±0.06 g/cm3 .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the effects of this compound at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .

Preparation Methods

The synthesis of tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2,2-difluoropropylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate can be compared with other similar compounds, such as:

    tert-butyl N-(3-amino-2-fluoropropyl)carbamate: This compound has only one fluorine atom, which may result in different chemical and biological properties.

    tert-butyl N-(3-amino-2,2-dichloropropyl)carbamate: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and interactions.

    tert-butyl N-(3-amino-2,2-dibromopropyl)carbamate: Bromine atoms can introduce additional steric hindrance and affect the compound’s overall behavior.

The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O2/c1-7(2,3)14-6(13)12-5-8(9,10)4-11/h4-5,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSNFHIQHSKDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044675-84-4
Record name tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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